N-butyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
N-butyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a heterocyclic compound featuring an indole core substituted with a pyrrolidinyl-oxoethyl group at the N1 position and a butyl-oxoacetamide moiety at the C3 position. Its structural complexity arises from the integration of multiple pharmacophoric elements: the indole scaffold (common in bioactive molecules), a pyrrolidinone ring (associated with GABAergic modulation), and a flexible butyl chain that may influence pharmacokinetic properties .
- Vilsmeier–Haack formylation to introduce aldehyde groups to indoles (as seen in ).
- N-alkylation with bromoacetate derivatives to attach functionalized ethyl chains ().
- Amidation reactions using cyanoacetamide intermediates ().
Potential applications include antiproliferative or enzyme inhibition activities, given structural parallels to indole-based inhibitors of monocarboxylate transporters (MCTs) and CYP51 (sterol 14α-demethylase) .
Properties
IUPAC Name |
N-butyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-3-10-21-20(26)19(25)16-13-23(17-9-5-4-8-15(16)17)14-18(24)22-11-6-7-12-22/h4-5,8-9,13H,2-3,6-7,10-12,14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVJHXBVHKPSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactions. One common approach is the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol This method consistently yields the corresponding indole derivative in a 40-50% yield
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C20H25N3O3
Molecular Weight: 355.4308 g/mol
CAS Number: 872848-88-9
The compound features a unique indole structure, which is often associated with various biological activities, including antitumor and antimicrobial effects.
Antipsychotic Activity
Recent studies have indicated that compounds with similar structural motifs to N-butyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide may exhibit antipsychotic properties. For instance, the indole moiety has been linked to the modulation of neurotransmitter systems, particularly those involved in psychotic disorders. Research has shown that derivatives of this compound can act on serotonin receptors, potentially offering new treatments for schizophrenia and related conditions .
Antitrypanosomal Activity
Another promising application is in the treatment of Trypanosomiasis, a disease caused by Trypanosoma parasites. The indole structure is crucial for the activity against these parasites. Studies have demonstrated that modifications to the indole ring can enhance efficacy against Trypanosoma brucei, suggesting that this compound could be a candidate for further development in this area .
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it may inhibit phospholipase A2, which is implicated in various inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases and conditions where phospholipidosis is a concern .
Case Studies
Mechanism of Action
The mechanism of action of N-butyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Bioactivity: Pyrrolidinone and pyrrole moieties (e.g., JOXVUP, Target Compound) are associated with GABAergic modulation or dye properties, while pyridine-carboxamide derivatives () target parasitic enzymes .
Biological Activity
N-butyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety and a pyrrolidine ring. Its chemical formula is , with a molecular weight of approximately 320.4 g/mol. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Indole Core | Indole |
| Pyrrolidine Ring | Pyrrolidine |
| Overall Structure | Overall Structure |
This compound exhibits several biological activities, primarily through its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a critical role in inflammatory processes. In studies, it demonstrated IC50 values below 5 nM in porcine TACE assays, indicating potent inhibitory effects .
- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, related compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The inhibition of TNF-alpha production in human whole blood assays suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives, providing insights into the potential applications of this compound:
Pharmacological Implications
The diverse biological activities exhibited by this compound suggest several potential therapeutic applications:
- Anti-inflammatory Drugs : Given its ability to inhibit TACE and TNF-alpha production, the compound could be developed into anti-inflammatory agents for conditions like rheumatoid arthritis or inflammatory bowel disease.
- Antimicrobial Agents : Its antibacterial properties indicate potential use in treating infections caused by resistant bacterial strains.
- Cancer Therapeutics : The modulation of inflammatory pathways may also position this compound as a candidate for cancer treatment, where inflammation plays a significant role in tumor progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
